molecular formula C20H29N3O2 B5478081 N~4~-(2,3-dihydro-1H-inden-5-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide

N~4~-(2,3-dihydro-1H-inden-5-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide

Cat. No.: B5478081
M. Wt: 343.5 g/mol
InChI Key: QBFMZVIVLCKUSF-UHFFFAOYSA-N
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Description

N~4~-(2,3-dihydro-1H-inden-5-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is a complex organic compound that features a piperidine ring substituted with diethyl groups and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,3-dihydro-1H-inden-5-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diethylamine and a dicarboxylic acid derivative.

    Introduction of the Indene Moiety: The indene group can be introduced via a Friedel-Crafts alkylation reaction, where the indene is alkylated with a suitable electrophile.

    Coupling Reactions: The final step involves coupling the indene-substituted piperidine with a carboxamide group, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2,3-dihydro-1H-inden-5-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethyl groups can be replaced with other substituents using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH~4~) in dry ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

N~4~-(2,3-dihydro-1H-inden-5-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It is investigated for its use in the production of specialty chemicals and intermediates for other complex organic compounds.

Mechanism of Action

The mechanism of action of N4-(2,3-dihydro-1H-inden-5-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1H-inden-5-yl)-N’-(4-phenylbutyl)urea: This compound shares the indene moiety but differs in the substitution pattern and functional groups.

    N1-(2,3-Dihydro-1h-Inden-5-Yl)Acetamide: Similar indene structure but with different substituents on the piperidine ring.

Uniqueness

N~4~-(2,3-dihydro-1H-inden-5-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is unique due to its specific combination of the indene moiety and the diethyl-substituted piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-N-(2,3-dihydro-1H-inden-5-yl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-3-22(4-2)20(25)23-12-10-16(11-13-23)19(24)21-18-9-8-15-6-5-7-17(15)14-18/h8-9,14,16H,3-7,10-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFMZVIVLCKUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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